2-phenylindolizine-5-carboxylic Acid
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Overview
Description
2-Phenylindolizine-5-carboxylic Acid is an organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylindolizine-5-carboxylic Acid typically involves the lithiation of 2-phenylindolizine followed by carboxylation. The lithiation process is achieved using a strong base such as n-butyllithium, which selectively lithiates the 5-position of the indolizine ring. The lithiated intermediate is then treated with carbon dioxide to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and carboxylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylindolizine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at the 1- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated indolizine derivatives.
Scientific Research Applications
2-Phenylindolizine-5-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing selective estrogen receptor modulators (SERMs).
Industry: Utilized in the development of advanced materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 2-phenylindolizine-5-carboxylic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction influences various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenylindole: Shares a similar indole structure but lacks the carboxylic acid group.
Indolizine: The parent compound of 2-phenylindolizine-5-carboxylic Acid, without the phenyl and carboxylic acid substituents.
2-Phenylindolizine: Similar structure but without the carboxylic acid group at the 5-position
Uniqueness: this compound is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenylindolizine-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChI Key |
IYMLMUDOSBHJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3C(=O)O |
Origin of Product |
United States |
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